N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide
Overview
Description
- It is well characterized and easily detected in various human tissues.
- Pentosidine serves as a biomarker for conditions such as diabetes, aging, uremia, protein accumulation damage, and non-enzymatic modification of long-lived proteins in the Maillard reaction .
Pentosidine: is an advanced glycation end product (AGE) and cross-linked substance.
Preparation Methods
- Pentosidine forms fluorescent cross-links between arginine and lysine residues in collagen.
- It is derived from ribose (a pentose) and reacts with Maillard reaction products of ribose.
- Although present in trace concentrations among tissue proteins, it assesses cumulative damage to proteins due to non-enzymatic browning reactions with carbohydrates .
Chemical Reactions Analysis
- Pentosidine undergoes cross-linking reactions between arginine and lysine.
- Common reagents include ribose-derived Maillard reaction products.
- Major products formed are fluorescent cross-links in collagen.
Scientific Research Applications
Chemistry: Studying AGEs and their impact on protein modification.
Biology: Investigating protein damage and aging-related processes.
Medicine: Correlating pentosidine with diabetic complications in type 2 diabetes patients.
Industry: Assessing protein quality and stability in food products.
Mechanism of Action
- In vivo, AGEs form pentosidine through sugar fragmentation.
- Pentosidine correlates with the presence and severity of diabetic complications in patients with type 2 diabetes .
Comparison with Similar Compounds
- Pentosidine is unique due to its fluorescence.
- Similar compounds include other AGEs formed during non-enzymatic browning reactions.
Properties
IUPAC Name |
N-(1-cyano-2-phenylmethoxyethyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-9-15(18)17-14(10-16)12-19-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9,11-12H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSSDFJRLJGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(COCC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467754 | |
Record name | N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679412-75-0 | |
Record name | N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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